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Compound of Interest

Compound Name:
2,5-Dimethoxy-4-

ethylphenethylamine

Cat. No.: B1664022 Get Quote

This document provides a detailed technical overview of the synthesis of 2,5-Dimethoxy-4-
ethylphenethylamine (2C-E) as documented by Alexander Shulgin in his book "PiHKAL: A

Chemical Love Story."[1] The methodologies, quantitative data, and reaction pathways are

presented for an audience of researchers, scientists, and professionals in drug development.

Overview of Synthetic Pathway
The synthesis of 2C-E from p-dimethoxybenzene is a multi-step process. The core of the

synthesis involves the formation of 2,5-dimethoxyacetophenone, its subsequent reduction to an

ethyl group, followed by formylation, condensation with nitromethane, and a final reduction to

yield the target phenethylamine. An alternative initial step to produce 2,5-

dimethoxyacetophenone is also described.

Experimental Protocols and Data
Method 1: Synthesis of 2,5-Dimethoxyacetophenone
The initial step involves a Friedel-Crafts acylation of p-dimethoxybenzene.

Table 1: Reactants and Reagents for 2,5-Dimethoxyacetophenone Synthesis
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Compound
Molecular
Formula

Molar Mass (
g/mol )

Quantity Moles

p-

Dimethoxybenze

ne

C₈H₁₀O₂ 138.16 110 g 0.796

Anhydrous

Aluminum

Chloride

AlCl₃ 133.34 140 g 1.050

Acetyl Chloride C₂H₃ClO 78.50 100 g 1.274

Dichloromethane

(CH₂Cl₂)
CH₂Cl₂ 84.93 700 mL -

5% Sodium

Hydroxide

(NaOH)

NaOH 40.00 3 x 150 mL -

Water (H₂O) H₂O 18.02 1 L -

Experimental Protocol:

A suspension of 140 g of anhydrous aluminum chloride in 400 mL of dichloromethane was

treated with 100 g of acetyl chloride.[1] This slurry was then added to a vigorously stirred

solution of 110 g of p-dimethoxybenzene in 300 mL of dichloromethane. The stirring was

continued for an additional 40 minutes at ambient temperature. The entire mixture was then

poured into 1 liter of water and the phases were separated. The aqueous phase was extracted

twice with 100 mL portions of dichloromethane. The combined organic phases were washed

three times with 150 mL of 5% NaOH. The solvent was removed from the organic phase on a

rotary evaporator, and the residual oil was distilled at 147-150 °C to yield 111.6 g of 2,5-

dimethoxyacetophenone as an almost white oil.[1]

Synthesis of 2,5-Dimethoxy-1-ethylbenzene
This step involves a Wolff-Kishner reduction of the ketone formed in the previous step.

Table 2: Reactants and Reagents for 2,5-Dimethoxy-1-ethylbenzene Synthesis
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Compound
Molecular
Formula

Molar Mass (
g/mol )

Quantity Moles

2,5-

Dimethoxyacetop

henone

C₁₀H₁₂O₃ 180.20 100 g 0.555

85% Potassium

Hydroxide (KOH)
KOH 56.11 71 g 1.075

65% Hydrazine N₂H₄ 32.05 125 mL -

Triethylene

Glycol
C₆H₁₄O₄ 150.17 500 mL -

Water (H₂O) H₂O 18.02 3 L -

Hexane C₆H₁₄ 86.18 3 x 100 mL -

Experimental Protocol:

In a round-bottom flask equipped with a reflux condenser, take-off adapter, immersion

thermometer, and magnetic stirrer, 100 g of 2,5-dimethoxyacetophenone, 71 g of 85% KOH

pellets, 500 mL of triethylene glycol, and 125 mL of 65% hydrazine were combined.[1] The

mixture was heated to a boil, and the distillate was removed, allowing the internal temperature

to rise to 210 °C. Reflux was maintained at this temperature for an additional 3 hours. After

cooling, the reaction mixture and the collected distillate were combined and poured into 3 liters

of water. This mixture was then extracted three times with 100 mL portions of hexane. The

pooled hexane extracts were washed with water, and the solvent was removed to yield 22.0 g

of 2,5-dimethoxy-1-ethylbenzene as a pale straw-colored liquid.[1]

Synthesis of 2,5-Dimethoxy-4-ethylbenzaldehyde
This step is a formylation of the ethyl-substituted benzene ring.

Table 3: Reactants and Reagents for 2,5-Dimethoxy-4-ethylbenzaldehyde Synthesis
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Compound
Molecular
Formula

Molar Mass (
g/mol )

Quantity Moles

2,5-Dimethoxy-1-

ethylbenzene
C₁₀H₁₄O₂ 166.22 8.16 g 0.049

Anhydrous

Stannic Chloride
SnCl₄ 260.52 11.7 mL -

Dichloromethyl

Methyl Ether
C₂H₄Cl₂O 114.96 3.95 mL 0.049

Dichloromethane

(CH₂Cl₂)
CH₂Cl₂ 84.93 30 mL -

Water (H₂O) H₂O 18.02 1 L -

Experimental Protocol:

A solution of 8.16 g of 2,5-dimethoxy-1-ethylbenzene in 30 mL of dichloromethane was cooled

to 0 °C under an inert atmosphere with stirring.[1] To this, 11.7 mL of anhydrous stannic

chloride was added, followed by the dropwise addition of 3.95 mL of dichloromethyl methyl

ether over 30 minutes. The reaction was allowed to warm to room temperature and then heated

on a steam bath for 1 hour. The mixture was poured into 1 liter of water and extracted three

times with 75 mL portions of dichloromethane. The combined organic extracts were washed

with dilute HCl, and the solvent was removed under vacuum. The resulting dark oil was distilled

at 90-110 °C at 0.2 mm/Hg to yield 5.9 g of 2,5-dimethoxy-4-ethylbenzaldehyde, which

solidified into white crystals upon cooling (mp 46-47 °C).[1]

Synthesis of 2,5-Dimethoxy-4-ethyl-β-nitrostyrene
This step involves a Henry condensation reaction.

Table 4: Reactants and Reagents for 2,5-Dimethoxy-4-ethyl-β-nitrostyrene Synthesis
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Compound
Molecular
Formula

Molar Mass (
g/mol )

Quantity Moles

2,5-Dimethoxy-4-

ethylbenzaldehy

de

C₁₁H₁₄O₃ 194.23 21.0 g 0.108

Nitromethane CH₃NO₂ 61.04 75 g 1.229

Anhydrous

Ammonium

Acetate

C₂H₇NO₂ 77.08 4 g 0.052

Methanol

(MeOH)
CH₃OH 32.04 - -

Experimental Protocol:

A solution of 21.0 g of unrecrystallized 2,5-dimethoxy-4-ethylbenzaldehyde in 75 g of

nitromethane was treated with 4 g of anhydrous ammonium acetate.[1] The mixture was heated

on a steam bath for approximately 2 hours. The excess solvent and reagent were removed

under vacuum, yielding granular orange solids. These solids were recrystallized from seven

volumes of boiling methanol to give the final product.[1]

Synthesis of 2,5-Dimethoxy-4-ethylphenethylamine (2C-
E)
The final step is the reduction of the nitrostyrene to the amine.

Table 5: Reactants and Reagents for 2C-E Synthesis
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Compound
Molecular
Formula

Molar Mass (
g/mol )

Quantity Moles

2,5-Dimethoxy-4-

ethyl-β-

nitrostyrene

C₁₂H₁₅NO₄ 237.25 5.85 g 0.025

1.0 M Lithium

Aluminum

Hydride (LAH) in

THF

LiAlH₄ 37.95 120 mL 0.120

100% Sulfuric

Acid (H₂SO₄)
H₂SO₄ 98.08 3.0 mL -

Tetrahydrofuran

(THF)
C₄H₈O 72.11 40 mL -

Isopropanol (IPA) C₃H₈O 60.10 - -

5% Sodium

Hydroxide

(NaOH)

NaOH 40.00 4.5 mL -

Experimental Protocol:

Under an inert atmosphere, 120 mL of a 1.0 M solution of LAH in THF was placed in a 500 mL

three-necked flask and cooled to 0 °C.[1] Over 30 minutes, 3.0 mL of 100% sulfuric acid was

added. This was followed by the addition of a solution of 5.85 g of 2,5-dimethoxy-4-ethyl-β-

nitrostyrene in 40 mL of warm THF. The reaction mixture was stirred for 30 minutes, brought to

room temperature, and then heated on a steam bath for 30 minutes. After returning to room

temperature, the excess hydride was destroyed by the dropwise addition of isopropanol. The

addition of 4.5 mL of 5% NaOH resulted in the formation of a white precipitate. This mixture

was filtered, and the filter cake was washed with THF. The filtrate was evaporated to yield 2.8 g

of 2C-E as an almost white oil.[1]

Visualization of the Synthetic Workflow

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 9 Tech Support

https://www.erowid.org/library/books_online/pihkal/pihkal024.shtml
https://www.erowid.org/library/books_online/pihkal/pihkal024.shtml
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1664022?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The following diagram illustrates the logical flow of the synthesis of 2C-E from p-

dimethoxybenzene as described by Shulgin.

Step 1: Friedel-Crafts Acylation

Step 2: Wolff-Kishner Reduction

Step 3: Formylation

Step 4: Henry Condensation

Step 5: LAH Reduction

p-Dimethoxybenzene

2,5-Dimethoxyacetophenone

Acetyl Chloride, AlCl₃
in CH₂Cl₂

2,5-Dimethoxy-1-ethylbenzene

Hydrazine, KOH
in Triethylene Glycol

2,5-Dimethoxy-4-ethylbenzaldehyde

Dichloromethyl Methyl Ether,
SnCl₄ in CH₂Cl₂

2,5-Dimethoxy-4-ethyl-
β-nitrostyrene

Nitromethane,
Ammonium Acetate

2C-E
(2,5-Dimethoxy-4-ethylphenethylamine)

LAH, H₂SO₄

in THF
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Click to download full resolution via product page

Caption: Synthetic pathway for 2C-E from p-dimethoxybenzene.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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